![molecular formula C13H11N3O B12434425 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield imidazo[1,2-a]pyridines . The reaction conditions often include the use of toluene and tert-butyl hydroperoxide (TBHP) as a promoter for C–C bond cleavage .
Industrial Production Methods
For large-scale production, the processes are optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets. For instance, it has been studied as an α-glucosidase inhibitor, where it competitively inhibits the enzyme by binding to its active site . This interaction is facilitated by hydrogen bonds and electrostatic interactions, leading to a well-oriented conformation within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can be compared with other imidazo[1,2-a]pyridine derivatives:
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
4-(8-aminoimidazo[1,2-a]pyridin-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(17)6-4-9/h1-8,17H,14H2 |
Clé InChI |
ZTMSKRYFQWVAQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C(=C1)N)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)
![sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12434356.png)

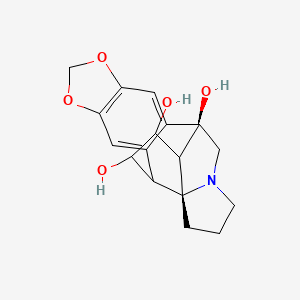
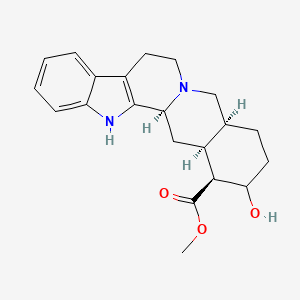
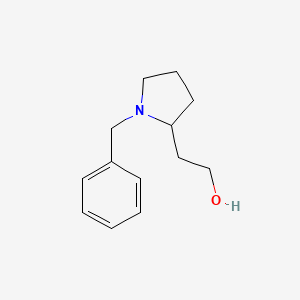
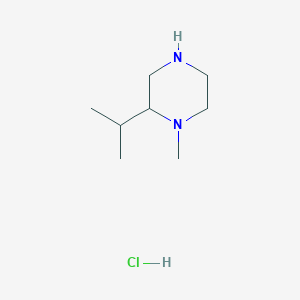
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
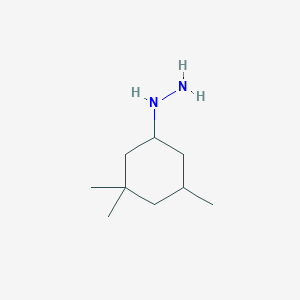

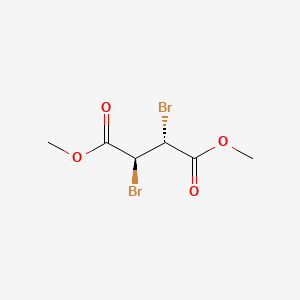
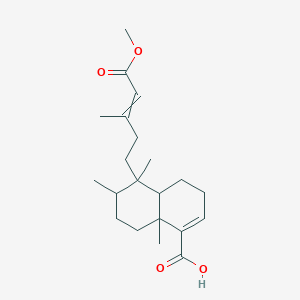
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)

